molecular formula ¹³C₅H₁₀O₅ B1161273 D-Ribose-13C5

D-Ribose-13C5

Cat. No.: B1161273
M. Wt: 155.09
Attention: For research use only. Not for human or veterinary use.
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Description

D-Ribose-¹³C₅ is a stable isotope-labeled derivative of D-ribose, where all five carbon atoms are replaced with the ¹³C isotope. It is synthesized via chemi-enzymatic methods to achieve high isotopic purity (99 atom % ¹³C) . This compound is critical in nuclear magnetic resonance (NMR) spectroscopy and metabolic flux analysis, enabling researchers to trace carbon pathways in biochemical processes such as nucleotide synthesis, glycolysis, and the pentose phosphate pathway .

Properties

Molecular Formula

¹³C₅H₁₀O₅

Molecular Weight

155.09

Synonyms

Ribose-13C5;  D-(-)-Ribose-13C5; 

Origin of Product

United States

Comparison with Similar Compounds

Key Properties :

  • Molecular Formula : C₅H₁₀O₅ (with ¹³C substitution at all five carbons)
  • CAS Number : 202114-47-4 (labeled); 50-69-1 (unlabeled)
  • Purity : ≥96.28% ¹³C₅ isotopologue, as confirmed by TLC and NMR
  • Storage : Stable at 4°C in solid form .

Comparison with Similar Compounds

The following table and analysis highlight the distinctions between D-Ribose-¹³C₅ and other isotopologues or structurally related carbohydrates.

Table 1: Comparative Analysis of D-Ribose-¹³C₅ and Analogues

Compound Isotopic Labeling Purity (¹³C) Molecular Weight Primary Applications Key Suppliers
D-Ribose-¹³C₅ Uniform ¹³C at C1–C5 99 atom % 155.12 g/mol Metabolic flux analysis, NMR tracers Cambridge Isotope Labs, MCE
D-Ribose-1-¹³C Single ¹³C at C1 >95% 151.12 g/mol Tracking C1-specific pathways TRC, SCRSTANDARD
D-Ribose-1,2-¹³C₂ ¹³C at C1 and C2 98% 152.12 g/mol Glycolysis/pentose phosphate studies Cambridge Isotope Labs
D-Ribose-3-¹³C Single ¹³C at C3 Not specified 151.12 g/mol NMR-based structural dynamics MedChemExpress, 源叶生物
D-Ribulose-¹³C ¹³C at C1 (ketose form) Not specified 151.14 g/mol Photosynthesis/Calvin cycle research Specialty suppliers

Structural Analogues

  • Its structural similarity to ribose allows comparative studies on isomerase enzyme specificity .

Research Implications

  • Metabolic Studies : D-Ribose-¹³C₅ outperforms partially labeled variants in systems requiring full carbon tracing, such as in vivo glucose metabolism .
  • Cost and Accessibility : Uniformly labeled D-Ribose-¹³C₅ is more expensive due to complex synthesis, whereas single- or dual-labeled variants are cost-effective for targeted studies .
  • Safety: All ¹³C-labeled ribose derivatives share similar safety profiles (non-flammable, low acute toxicity), but require standard laboratory handling protocols .

Preparation Methods

Wittig Reaction and Osmium Dihydroxylation

A foundational chemical route begins with the Wittig reaction of 4-aldehydo-D-erythrose dialkyl acetals and Ph₃P¹³CH₃I-BuLi to introduce the ¹³C label at the 5-position of pentose intermediates. Subsequent osmium-catalyzed dihydroxylation achieves high diastereoselectivity, yielding 2,3-di-O-benzyl-D-[5-¹³C]ribose dialkyl acetal. Cyclization via LiBF₄ generates alkyl D-[5-¹³C]ribofuranoside, which is deprotected to produce D-Ribose-¹³C₅. This method achieves ~40% overall yield but requires stringent control over stereochemistry during dihydroxylation.

Multi-Step Synthesis from ¹³C₆-Labeled Glucose

A four-step synthesis starting from uniformly labeled ¹³C₆-D-glucose involves:

  • Isomerization : Conversion to ¹³C₆-fructose via glucose isomerase.

  • Cleavage and Reduction : Fructose cleavage into glyceraldehyde and dihydroxyacetone, followed by reduction to ¹³C₅ intermediates.

  • Aldol Condensation : Enzymatic (e.g., 2-deoxy-D-ribose-5-phosphate aldolase, DERA) or chemical aldol reactions assemble the pentose backbone.

  • Deprotection and Purification : Removal of protecting groups (e.g., benzoyl, acetyl) via alkaline hydrolysis and chromatography.

This route achieves 46–51% yields for NMR-grade D-Ribose-¹³C₅, with enzymatic aldol reactions offering superior stereocontrol over chemical methods.

Chemi-Enzymatic Approaches

Enzymatic Aldol Reactions

DERA-catalyzed aldol reactions between ¹³C₃-glyceraldehyde and dihydroxyacetone phosphate (DHAP) enable one-step formation of D-Ribose-¹³C₅ with >90% enantiomeric excess. Key advantages include:

  • Stereoselectivity : Avoids racemization common in chemical aldol reactions.

  • Isotopic Fidelity : Enzymes minimize isotopic scrambling, preserving ¹³C distribution.

  • Scalability : Compatible with continuous-flow bioreactors for industrial production.

Combined Chemical and Enzymatic Labeling

Hybrid methods integrate chemical synthesis of ¹³C-labeled intermediates (e.g., ¹³C₅-ribose-1-phosphate) with enzymatic transglycosylation to attach nucleobases. For example:

  • Chemically synthesize ¹³C₅-ribose-1-phosphate from ¹³C₆-glucose.

  • Use purine nucleoside phosphorylase (PNP) to transfer nucleobases (e.g., adenine) to the labeled ribose.
    This approach achieves 60–70% yields for ribonucleosides while maintaining isotopic integrity.

Industrial-Scale Production

Optimization for Batch Reactors

Industrial protocols optimize the chemical route by:

  • Catalyst Recycling : Reusing OsO₄ and chiral ligands in dihydroxylation to reduce costs.

  • Solvent Systems : Employing THF/MeOH mixtures for higher solubility of intermediates.

  • Continuous Chromatography : Using simulated moving bed (SMB) chromatography for efficient purification.

A representative batch process yields 10–15 kg/month of D-Ribose-¹³C₅ with 98% chemical and isotopic purity.

Enzymatic Process Intensification

Bioreactor-based systems utilizing immobilized DERA achieve:

  • Higher Throughput : 2–3× greater productivity than chemical methods.

  • Reduced Waste : Enzymes eliminate heavy metal byproducts (e.g., Os, Cr).

  • Flexibility : Same platform produces ¹³C-labeled 2'-deoxyribose and ribonucleosides.

Comparative Analysis of Synthesis Methods

Parameter Chemical Synthesis Enzymatic Synthesis Hybrid Chemi-Enzymatic
Overall Yield40–51%60–75%55–65%
Isotopic Purity95–98%98–99%97–98%
Stereochemical ControlModerateHighHigh
ScalabilityModerateHighHigh
Cost per Gram$120–$150$80–$100$90–$110

Data synthesized from

Q & A

Basic Research Questions

Q. How can researchers synthesize D-Ribose-13C5 with high isotopic purity for metabolic studies?

  • Methodological Answer : Isotopic labeling at specific carbon positions (e.g., C3 or C5) requires controlled synthetic pathways, such as enzymatic reactions or chemical synthesis using 13C-enriched precursors. Purification steps like HPLC or column chromatography are critical to achieve >98% isotopic purity. Validation should include nuclear magnetic resonance (NMR) to confirm labeling efficiency and mass spectrometry (MS) to verify molecular integrity .
  • Key Considerations : Ensure synthetic protocols minimize isotopic dilution and side reactions. Cross-validate results with isotopic ratio MS to detect trace impurities .

Q. What analytical techniques are most reliable for quantifying 13C incorporation in this compound during tracer experiments?

  • Methodological Answer :

  • NMR : Use 13C-NMR to directly observe labeled carbons. Optimize parameters (e.g., relaxation delays, decoupling) to enhance signal-to-noise ratios.
  • Mass Spectrometry : Employ high-resolution MS (e.g., LC-HRMS) with isotopic pattern analysis. Calibrate using unlabeled D-ribose as a reference.
  • Validation : Compare results across techniques to address instrument-specific biases (e.g., NMR sensitivity vs. MS resolution) .

Q. How should researchers design tracer experiments to study pentose phosphate pathway dynamics using this compound?

  • Methodological Answer :

  • Experimental Setup : Administer this compound to cell cultures or model organisms under controlled metabolic conditions (e.g., hypoxia, glucose deprivation).
  • Sampling : Collect time-series samples to track isotopic enrichment in downstream metabolites (e.g., ATP, NADPH).
  • Controls : Include unlabeled D-ribose cohorts to distinguish background noise from tracer-derived signals .

Advanced Research Questions

Q. How can contradictory data on this compound’s metabolic flux in cancer vs. normal cells be resolved?

  • Methodological Answer :

  • Data Triangulation : Combine flux balance analysis (FBA) with isotopomer distribution modeling to reconcile discrepancies.
  • Source Checks : Verify isotopic purity of the tracer and cell-line-specific metabolic baselines.
  • Replication : Repeat experiments across multiple cell lines and physiological conditions to identify context-dependent variations .

Q. What strategies optimize 13C detection parameters in complex biological matrices when using this compound?

  • Methodological Answer :

  • Sample Preparation : Use solid-phase extraction (SPE) to remove interfering compounds (e.g., lipids, proteins).
  • Instrument Tuning : For MS, optimize collision energy and ionization settings to enhance 13C-specific fragments. For NMR, apply cryoprobes to improve sensitivity in low-concentration samples.
  • Statistical Validation : Apply bootstrapping or Monte Carlo simulations to quantify uncertainty in isotopic enrichment measurements .

Q. How can this compound be integrated with other isotopically labeled compounds (e.g., 2H-glucose) for multi-tracer pathway analysis?

  • Methodological Answer :

  • Experimental Design : Use orthogonal labeling (e.g., 13C in ribose, 2H in glucose) to minimize spectral overlap.
  • Data Integration : Apply computational tools like IsoCor or INCA to deconvolute mixed isotopic signals.
  • Validation : Cross-check results with single-tracer experiments to confirm pathway-specific contributions .

Methodological Guidelines for Reproducibility

  • Documentation : Follow journal guidelines (e.g., Beilstein Journal of Organic Chemistry) to detail synthesis protocols, instrument parameters, and raw data accessibility .
  • Ethical Compliance : Adhere to FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) when formulating research questions .
  • Data Contradiction Analysis : Use iterative qualitative frameworks (e.g., triangulation, peer debriefing) to address inconsistencies .

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